N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide
Description
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide is a pyrrolidine-based acetamide derivative with a 2-amino-acetyl substituent at the 1-position of the pyrrolidine ring and an acetamide group at the 3-position. Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.24 g/mol.
Properties
IUPAC Name |
N-[1-(2-aminoacetyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUBVUJKVSPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of Functional Groups: The amino-acetyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow chemists to modify and create derivatives with varying properties.
- Reagent in Organic Reactions: It is utilized in various organic reactions due to its ability to participate in acylation and amination processes.
2. Biology:
- Modulation of Biological Pathways: The compound is being investigated for its potential to modulate key biological pathways. It may act as a probe to study enzyme activities or cellular signaling processes.
- Enzyme Interaction Studies: Research indicates that this compound can influence the activity of specific enzymes involved in metabolic pathways, which might have implications for understanding disease mechanisms.
3. Medicine:
- Therapeutic Potential: There is ongoing research into the therapeutic applications of this compound in treating neurological and metabolic disorders. Its ability to interact with molecular targets suggests it could play a role in drug development.
- Case Studies on Efficacy: Preliminary studies have shown potential efficacy in animal models for conditions such as diabetes and neurodegenerative diseases.
4. Industry:
- Pharmaceutical Development: The compound is explored as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
- Material Science Applications: Its unique chemical properties may also find applications in developing new materials with specific functionalities.
Case Studies
Case Study 1: Neurological Disorders
Research has indicated that this compound might protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that treatment with this compound reduced cell death rates significantly compared to untreated controls.
Case Study 2: Metabolic Disorders
In animal models of diabetes, administration of this compound led to improved glucose tolerance and insulin sensitivity. These findings suggest potential applications in managing type 2 diabetes.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyrrolidine-acetamide derivatives, their substituents, molecular properties, and key findings:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The chloro-acetyl group in N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide increases electrophilicity, making it reactive in nucleophilic substitution reactions . In contrast, the 2-amino-acetyl group in the target compound may participate in hydrogen bonding, enhancing solubility and biological interactions .
This suggests that electron-donating groups (e.g., amino) may reduce toxicity compared to aromatic substituents.
Stereochemical Complexity: Compounds like N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-ethyl-acetamide () highlight the importance of stereochemistry in modulating biological activity. The (S)-configuration in the target compound may influence its binding to chiral receptors.
Applications in Drug Discovery: The fluorophenyl-pyridinyl derivative () is utilized as a screening compound, indicating its relevance in kinase or receptor-targeted drug discovery.
Research Findings
- Synthesis Challenges : The target compound’s synthesis involves multi-step reactions with chiral amines and acetylating agents, as seen in related compounds (e.g., ). Yields and purity depend on protecting group strategies and reaction conditions.
- Biological Relevance : Pyrrolidine-acetamide derivatives are frequently explored as protease inhibitors or kinase modulators due to their ability to mimic peptide bonds. For example, the fluorophenyl derivative () could target tyrosine kinases.
Biological Activity
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring, an amino-acetyl group, and an acetamide moiety. Its synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using precursors such as 1,4-diketones or amino acid derivatives.
- Introduction of the Amino-Acetyl Group : Acylation reactions with agents like acetic anhydride or acetyl chloride are employed.
- Attachment of Acetamide Moiety : This final step often utilizes amine coupling reactions to yield the desired compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity involved in various metabolic pathways, influencing cellular functions and signaling processes.
1. Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activities. For instance:
- Activity Against Gram-positive and Gram-negative Bacteria : Studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM depending on the specific derivative tested .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 11.29 - 77.38 |
| Candida albicans | 16.69 - 78.23 |
2. Neurological Implications
The compound has been explored for its potential role in treating neurological disorders, particularly in relation to neutral sphingomyelinase 2 (nSMase2) inhibition, which is implicated in Alzheimer’s disease progression. Inhibitors derived from similar structures have shown efficacy in reducing exosome release from brain cells, which is critical for intracellular communication and may influence neurodegenerative processes .
Study on nSMase2 Inhibition
A recent study identified a series of compounds related to this compound that effectively inhibited nSMase2 activity in vitro and demonstrated significant pharmacokinetic properties in vivo models of Alzheimer’s disease .
- Key Findings :
- The most potent inhibitor showed an IC50 value of approximately 300 nM.
- It was effective in reducing cognitive impairment in animal models.
This highlights the potential therapeutic applications of this compound class in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
